S-Nepc

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

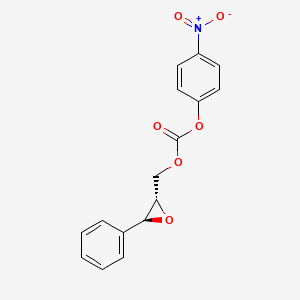

(4-nitrophenyl) [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c18-16(22-13-8-6-12(7-9-13)17(19)20)21-10-14-15(23-14)11-4-2-1-3-5-11/h1-9,14-15H,10H2/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEXHSMFFPOGRX-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Nepc and Its Analogues

Enantioselective Synthesis Approaches for Chiral Epoxides

Chiral epoxides are important intermediates in the synthesis of complex molecules. acs.orgbuchler-gmbh.com Numerous methods have been developed for their enantioselective preparation. Catalytic asymmetric epoxidation of olefins is a powerful strategy for synthesizing enantiomerically enriched epoxides. acs.orgresearchgate.netrsc.org Pioneering work in this area includes the Sharpless epoxidation, which utilizes titanium alkoxide complexes and chiral tartrates to epoxidize allylic alcohols with high enantioselectivity. acs.orgchiralpedia.comwikipedia.org This method is particularly effective for allylic alcohols, converting them into chiral epoxides with high enantiomeric excesses and conversions. wikipedia.orgrsc.org

Other approaches to asymmetric epoxidation involve the use of chiral metal complexes, such as manganese-salen complexes, which can efficiently epoxidize various olefins, including cis-1,2-disubstituted, trisubstituted, and some tetrasubstituted olefins, often with high enantiomeric excess. rsc.org However, some of these methods may require low temperatures for certain substrates or can suffer from low turnover numbers. rsc.org Metal-free chiral dioxiranes, generated in situ from potassium peroxomonosulfate (Oxone) and chiral ketones, represent another promising avenue for asymmetric epoxidation, particularly for trans-olefins lacking allylic alcohol groups. acs.orgrsc.orgorganic-chemistry.org The efficiency and selectivity of these methods can be influenced by factors such as pH and temperature. acs.orgorganic-chemistry.org

Enantioselective epoxide opening is another strategy for accessing chiral compounds from epoxides. This can involve the desymmetrization of meso or centrosymmetric epoxides using various nucleophiles or chiral bases. researchgate.net Kinetic resolution of racemic epoxides through reactions like carbon dioxide coupling catalyzed by chiral Lewis acids can also yield enantiomerically enriched cyclic carbonates and recover the unreacted epoxide in enriched form. mdpi.com

Synthetic Routes to S-Nepc and Related Carbonate Epoxides

This compound is a carbonate epoxide, meaning it contains both an epoxide ring and a carbonate functional group. caymanchem.com The synthesis of such compounds often involves the formation of the epoxide moiety followed by the introduction of the carbonate group, or vice versa.

One approach to synthesizing carbonate epoxides like this compound involves starting from a precursor containing a chiral epoxide and then reacting it with a reagent to form the carbonate. For instance, the synthesis of this compound has been reported to involve the reaction of (2S,3S)-3-phenylglycidol with 4-nitrophenyl chloroformate in the presence of pyridine. ucanr.edu This method directly forms the 4-nitrophenyl carbonate moiety on the epoxy alcohol precursor. ucanr.edu

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a related and actively researched area. mdpi.comresearchgate.netoup.com This atom-economical cycloaddition reaction can be catalyzed by various species, including inorganic salts, metal complexes, and organocatalysts. researchgate.netoup.comnih.govresearchgate.net Catalysts such as alkali metal halides, quaternary ammonium (B1175870) salts, bimetallic aluminum(salen) complexes, magnesium chloride, and phosphorus-based organocatalysts have been explored for this conversion. researchgate.netoup.comnih.govnih.gov While this reaction typically yields cyclic carbonates, understanding the formation of the carbonate linkage is relevant to the synthesis of carbonate epoxides.

Preparation of this compound Derivatives for Mechanistic and Interaction Studies

This compound is utilized as a colorimetric substrate to measure the activity of epoxide hydrolases (sEH). medchemexpress.combioscience.co.ukchemicalbook.comcaymanchem.com Its hydrolysis by sEH yields 4-nitrophenol (B140041), which can be quantified spectrophotometrically. bioscience.co.ukcaymanchem.com This application highlights the importance of preparing this compound and its derivatives for studying enzyme kinetics and mechanisms.

The preparation of derivatives of this compound or related epoxy carbonates is often undertaken to investigate the substrate specificity of enzymes like epoxide hydrolases or to develop inhibitors. For example, studies have involved the synthesis of enantiomers and analogues of this compound, such as RNEPC, SN2EPC, and RN2EPC, to study the influence of chirality on the kinetics of carboxylesterase-catalyzed epoxide hydrolysis. ucanr.edu These studies provide detailed research findings on how structural modifications affect enzymatic interactions.

Stereochemical Investigations of S Nepc

Elucidation of Novel Stereochemical Features in Epoxide Scaffolds

Epoxide scaffolds are cyclic ethers characterized by a three-membered ring containing one oxygen atom and two carbon atoms. The inherent ring strain of the epoxide makes it reactive towards nucleophilic attack, leading to ring-opening reactions. The stereochemical outcome of these ring-opening reactions is highly dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide ring, often proceeding via mechanisms with SN2 or SN1 character uni-goettingen.demitotox.org.

Under basic conditions, epoxide ring opening typically follows an SN2-like mechanism. A nucleophile attacks the less substituted carbon atom of the epoxide from the backside, relative to the leaving oxygen, resulting in an inversion of stereochemistry at the attacked carbon center uni-goettingen.demitotox.org. Conversely, under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The ring opening can proceed with more SN1 character, especially if a stable carbocation can be formed, or with SN2 character attacking the more substituted carbon. The stereochemical outcome in acid-catalyzed reactions can be more complex, potentially leading to a mix of inversion and retention depending on the degree of SN1 character mitotox.org.

S-Nepc, identified as 4-nitrophenyl-(2S,3S)-2,3-epoxy-3-phenylpropyl carbonate, incorporates a 2,3-disubstituted epoxide ring. The presence of substituents at both carbon atoms of the epoxide ring introduces two stereocenters, leading to the possibility of different stereoisomers (enantiomers and potentially diastereomers if other stereocenters were present). The (2S,3S) designation for this compound indicates the specific absolute configuration at these two stereocenters. Investigations into compounds structurally related to this compound, such as other epoxy carbonates, have demonstrated that the stereochemistry of the epoxide scaffold is crucial in determining their interaction with enzymes like epoxide hydrolases nih.gov. While the fundamental stereochemical principles of epoxide reactivity are well-established, the specific arrangement of substituents in epoxy carbonates like this compound contributes to novel aspects of their interaction profiles, particularly in biological contexts nih.gov.

Methodologies for Absolute Configuration Assignment of this compound

Determining the absolute configuration of chiral molecules like this compound is essential for understanding their properties and interactions. The most widely used method for assigning absolute configuration to stereocenters is the Cahn-Ingold-Prelog (CIP) priority rules, which lead to R or S designations google.comsigmaaldrich.comuni-goettingen.de. This system involves assigning priorities to the substituents around a stereocenter based on atomic number and then orienting the molecule to determine the spatial arrangement of the groups uni-goettingen.de.

For a compound with multiple stereocenters, such as the epoxide carbons in this compound, the absolute configuration at each center is determined independently using the CIP rules. The systematic name 4-nitrophenyl-(2S,3S)-2,3-epoxy-3-phenylpropyl carbonate explicitly states the (2S,3S) absolute configuration of the epoxide carbons, indicating that the configuration at carbon 2 is S and the configuration at carbon 3 is also S, according to the CIP system.

While direct experimental methods like X-ray crystallography on a crystalline sample or specific NMR techniques (e.g., using chiral derivatizing agents) can unequivocally determine absolute configuration, the (2S,3S) designation in the name of this compound implies that its absolute stereochemistry has been established, likely through synthesis from a precursor of known stereochemistry or by spectroscopic or crystallographic methods uni-goettingen.de. The availability of this compound with a defined (2S,3S) configuration is crucial for studying the stereospecificity of the enzymes that metabolize it nih.gov.

Impact of Stereochemistry on Chemical Reactivity and Biological Interactions

The stereochemistry of a molecule, particularly at chiral centers within reactive functionalities like epoxides, has a profound impact on its chemical reactivity and interactions with other molecules, especially in biological systems google.comsigmaaldrich.com. Stereospecific reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product, are commonplace in organic chemistry and biological processes.

For epoxides, the stereochemical outcome of ring-opening reactions is a prime example of this impact, as discussed in Section 3.1. The specific (2S,3S) configuration of the epoxide in this compound influences how nucleophiles, including enzymatic active sites, will approach and react with the epoxide carbons.

In biological systems, the impact of stereochemistry is particularly pronounced due to the chiral nature of many biomolecules, such as proteins (enzymes and receptors) google.com. Enzymes, in particular, often exhibit high stereoselectivity, meaning they preferentially bind or react with one stereoisomer over another.

Research on this compound and related epoxy carbonates has demonstrated the significance of stereochemistry in their interactions with epoxide hydrolases. Cytosolic epoxide hydrolase (CEH), for instance, has shown differential activity towards stereoisomers. Studies comparing the hydrolysis of SNEPC (this compound) and RNEPC (the (2R,3R) enantiomer of this compound), as well as SN2EPC and RN2EPC (nitro-substituted analogs), by CEH have revealed that the enzyme interacts differently with these stereoisomers nih.gov. Generally, CEH has been observed to bind S,S-enantiomers more tightly than R,R-enantiomers in this class of compounds nih.gov.

Table 1 presents kinetic data for the hydrolysis of SNEPC and SN2EPC by purified cytosolic epoxide hydrolase, illustrating the enzyme's activity towards these specific stereoisomers.

Table 1: Kinetics of Cytosolic Epoxide Hydrolase Catalyzed Hydrolysis

| Substrate | K\u208m (\u00b5M) | V\u2090\u2090\u2090 (\u00b5mol/min/mg) |

| SNEPC | 54 \u00b1 16 | 32 \u00b1 7.3 |

| SN2EPC | Data not explicitly provided in snippet; reaction kinetics were analyzed. nih.gov | Data not explicitly provided in snippet; reaction kinetics were analyzed. nih.gov |

Note: Data for SN2EPC kinetics were analyzed in the cited study, but specific Km and Vmax values were not explicitly presented in the provided text snippet for direct comparison in this table. nih.gov

This compound is also known to be a substrate for other enzymes, including soluble epoxide hydrolase (sEH), Glutathione S-transferase, and microsomal epoxide hydrolase, in addition to porcine liver carboxylesterase. The stereochemical configuration of this compound is expected to influence its affinity and rate of turnover by these enzymes as well, given the general stereoselectivity of biological catalysts. The differential interaction of epoxide stereoisomers with metabolizing enzymes like CEH can also have implications for their biological half-life and the nature of the metabolites formed, which in turn can affect their biological activity and potential toxicity nih.gov. The influence of stereochemical structure on the mutagenicity of epoxides and the role of CEH in modulating this effect further underscore the critical importance of stereochemistry in the biological impact of epoxide-containing compounds nih.gov.

Mechanistic Enzymology of S Nepc Interactions

S-Nepc as a Substrate for Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme known to catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.govchemicalbook.com this compound serves as a colorimetric substrate for sEH, meaning its enzymatic transformation results in a detectable change in color. nih.govchemicalbook.com This property makes this compound useful for measuring sEH activity in various experimental settings.

The hydrolysis of this compound by sEH specifically yields 4-nitrophenol (B140041). nih.govchemicalbook.com The release of 4-nitrophenol is the basis for colorimetric detection, as this product can be quantified spectrophotometrically at a wavelength of 405 nm. nih.govchemicalbook.com The enzymatic conversion of the epoxide moiety in this compound leads to the formation of a diol, which subsequently undergoes spontaneous cyclization to liberate the 4-nitrophenol molecule.

Substrate Specificity and Binding Characterization of this compound

While this compound is recognized as a substrate for sEH, the enzyme exhibits specificity towards various epoxide-containing compounds. Endogenous substrates for sEH include epoxides of fatty acids such as arachidonic acid (forming epoxyeicosatrienoic acids, EETs) and linoleic acid. These natural substrates play roles in various physiological processes.

The active site of sEH is an L-shaped pocket containing key catalytic residues, including aspartate (Asp333), tyrosine (Tyr383, Tyr466), and histidine (His523). Studies on sEH often involve characterizing the binding of inhibitors to this active site. While detailed binding characteristics specifically for this compound were not extensively described in the search results, its function as a substrate implies a productive interaction within the sEH active site, leading to its hydrolysis.

Comparative kinetic studies using the racemic form of this compound (NEPC) have provided insights into its interaction efficiency with sEH. For human sEH, the kcat/KM value for NEPC was reported as 2.6 s⁻¹µM⁻¹, and for murine sEH, it was 3.3 s⁻¹µM⁻¹. These values represent the catalytic efficiency of the enzyme with this substrate and can be compared to the efficiency with other substrates to understand relative specificity.

Elucidation of the Hydrolytic Decomposition Mechanism of this compound by sEH

The general mechanism by which sEH catalyzes epoxide hydrolysis involves a nucleophilic attack on the epoxide carbon by a catalytic aspartate residue (Asp333 in human sEH). This attack leads to the formation of an alkylenzyme intermediate. Subsequently, a water molecule, activated by a catalytic histidine residue (His523), hydrolyzes this intermediate, releasing the diol product. General acid residues (Tyr381 and/or Tyr465) assist by protonating the epoxide ring, facilitating the nucleophilic attack.

In the specific case of this compound, the hydrolysis by sEH follows this general epoxide hydrolysis mechanism. The epoxide ring opening leads to the formation of a diol intermediate. This diol intermediate, due to the specific structure of this compound which includes a 4-nitrophenyl carbonate group, then undergoes a spontaneous intramolecular cyclization reaction. This cyclization results in the cleavage of the carbonate linkage and the release of the detectable product, 4-nitrophenol. Thus, the sEH-catalyzed epoxide hydrolysis initiates a cascade of events culminating in the release of the chromogenic reporter molecule.

Kinetic Analysis of this compound Biotransformation

Kinetic analysis of this compound biotransformation by sEH is fundamental for understanding the enzyme's activity, characterizing its interaction with the substrate, and evaluating the potency of sEH inhibitors.

Development of Continuous Kinetic Assays for this compound Hydrolysis

Continuous kinetic assays using this compound have been developed and widely employed to measure sEH activity. These assays are termed "continuous" because they allow for real-time monitoring of the reaction progress. The principle relies on the continuous production of 4-nitrophenol as this compound is hydrolyzed by sEH. nih.govchemicalbook.com

The assay is typically performed spectrophotometrically by monitoring the increase in absorbance at 405 nm over time. nih.govchemicalbook.com The rate of increase in absorbance is directly proportional to the rate of 4-nitrophenol production, and thus, to the enzymatic activity of sEH. These assays are adaptable to multi-well plate formats, such as 96-well plates, facilitating higher throughput screening. nih.govchemicalbook.com Protocols involve incubating this compound with purified or partially purified sEH in a suitable buffer system and measuring the optical density at regular intervals.

Kinetic parameters such as KM (Michaelis constant) and Vmax (maximum reaction velocity) can be determined from the data obtained using these continuous assays by varying the substrate concentration and measuring the initial reaction rates. Studies using the racemate NEPC have shown that its hydrolysis by cytosolic epoxide hydrolase follows Michaelis-Menten kinetics.

Comparative Analysis of this compound Assay Sensitivity and Performance

While the this compound spectrophotometric assay is a convenient and widely used method for measuring sEH activity, it has limitations in terms of sensitivity. This assay may not be sufficiently sensitive to accurately differentiate between highly potent sEH inhibitors, particularly as inhibitor potency increases (lower IC₅₀ values).

The relatively lower sensitivity of the this compound assay compared to other methods can be attributed to factors such as the intrinsic turnover rate of the enzyme with this substrate and potential background hydrolysis of this compound itself.

Due to these sensitivity limitations, more sensitive alternative assays have been developed for sEH activity, including radioactive assays using substrates like tritiated trans-diphenylpropene oxide ([³H]t-DPPO) and fluorescent assays utilizing novel fluorescent substrates. Fluorescent assays, for instance, have been reported to offer significantly higher sensitivity, in some cases up to 100 times greater, compared to the spectrophotometric NEPC assay. These alternative methods can be particularly valuable for detailed kinetic studies and high-throughput screening of very potent inhibitors.

Despite its comparative lower sensitivity for certain applications, the this compound colorimetric assay remains a valuable tool in sEH research due to its simplicity, cost-effectiveness, and adaptability for continuous monitoring and multi-well plate formats.

Computational and Biophysical Studies on S Nepc

Molecular Dynamics Simulations of S-Nepc and Enzyme Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govyoutube.com For a compound like this compound, MD simulations would be instrumental in understanding its dynamic behavior when interacting with a target enzyme. These simulations could reveal key insights into the stability of the this compound-enzyme complex, conformational changes in both the ligand and the protein upon binding, and the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic contacts. mdpi.comresearchgate.net

For example, a typical MD simulation study would involve:

System Setup: Building a model of the this compound-enzyme complex, solvating it in a water box with appropriate ions to mimic physiological conditions.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe meaningful dynamic events.

Analysis: Analyzing the trajectory to understand the stability of the complex, identify key residues involved in binding, and calculate binding free energies.

Without a defined enzyme target or the structure of this compound, no specific simulation data can be generated or reported.

Ligand Binding and Docking Studies for this compound and its Derivatives

Ligand docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand like this compound to a protein target. biorxiv.org

A typical docking study would involve:

Preparation of Receptor and Ligand: Preparing the 3D structures of the target enzyme and this compound.

Docking Simulation: Using software like AutoDock or Glide to place this compound into the binding site of the enzyme in various possible conformations. mdpi.com

Scoring and Analysis: Ranking the different binding poses based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the specific interactions. nih.gov

The results of such a study for this compound and its derivatives could be presented in a table format, as shown below for a hypothetical set of compounds.

Interactive Data Table: Hypothetical Docking Scores for this compound Derivatives

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | TYR84, HIS92, ARG25 |

| Derivative A | -9.2 | TYR84, HIS92, ARG25, LYS112 |

| Derivative B | -7.8 | HIS92, ARG25 |

| Derivative C | -8.9 | TYR84, HIS92, LYS112 |

This table is for illustrative purposes only and is not based on actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov For this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. lew.romdpi.com

The development of a QSAR model typically involves:

Data Set: A series of this compound analogues with their experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each analogue that describe their physicochemical properties.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity. youtube.com

Validation: Rigorously validating the model to ensure its predictive power.

An example of a QSAR model could be a linear equation such as:

Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

Without a dataset of this compound analogues and their activities, it is not possible to generate a QSAR model or report on its findings.

Analytical Chemistry Methodologies for S Nepc Research

Spectrophotometric Assay Development and Optimization for S-Nepc

Spectrophotometric assays are widely utilized analytical techniques that measure the absorption of light by a substance in a solution to determine its concentration or monitor a reaction. chemicalbook.com The principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. chemicalbook.com

This compound has been employed as a colorimetric substrate in spectrophotometric assays, notably for measuring the activity of enzymes such as arginase and soluble epoxide hydrolase (sEH). github.ioresearchgate.netqau.edu.pknih.gov In the context of sEH activity, NEPC (4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate), which is structurally related to this compound, is hydrolyzed by the enzyme. researchgate.netnih.govwikipedia.org This hydrolysis yields 4-nitrophenol (B140041), a chromogenic product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. researchgate.netnih.gov

While spectrophotometric assays using NEPC have been a standard method for screening chemical libraries for sEH inhibitors, they have been noted to lack the sensitivity required to differentiate the most potent inhibitors compared to other methods like fluorescent or radioactive assays. researchgate.netwikipedia.org Optimization of such assays typically involves determining the optimal substrate concentration, enzyme concentration, buffer conditions (pH, ionic strength), temperature, and incubation time to ensure linearity, sensitivity, and specificity of the measurement. The use of 96-well microplate readers allows for high-throughput screening in spectrophotometric assays. researchgate.netnih.gov

Future Perspectives in S Nepc Chemical Research

Exploration of Novel Enzyme Targets for NEPC Interaction

The identification of novel enzyme targets is a critical area in NEPC chemical research. Unlike androgen-dependent prostate cancer, NEPC relies on distinct signaling pathways, necessitating the exploration of alternative enzymatic vulnerabilities.

One such promising target is the glycolytic enzyme Enolase-1 (ENO-1). Research indicates that ENO-1 is a potential alternative target for NEPC, displaying differential expression patterns in patient populations. scitechnol.comresearchgate.net Studies are investigating the level of surface expression of ENO-1 in NEPC cell lines, and the efficacy of small molecule inhibitors (SMIs) targeting ENO-1 in chemoresistant NEPC cells is being evaluated. scitechnol.com Initial results suggest the potential of such inhibitors as a viable treatment option for NEPC. scitechnol.com

Sphingosine kinase 1 (SphK1) has also been identified as a potential therapeutic target in NEPC. fishersci.at Studies have shown a significant prevalence of SphK1 in NEPC development and have unveiled its role in promoting the expression of neuroendocrine regulators. fishersci.at Specific SphK1 inhibitors have demonstrated effectiveness in inhibiting the growth of NEPC tumors in preclinical models. fishersci.at

Other enzymes and kinases under investigation as potential targets include Aurora kinase A (AURKA), which is overexpressed in NEPC and involved in therapy resistance and disease progression. nih.govresearchgate.netmdpi.com Dual inhibition of AURKA and N-Myc, which is stabilized by AURKA, is being explored as an attractive therapeutic avenue. researchgate.netmdpi.comresearchgate.net Protein kinase C beta (PKCβ) has also been highlighted as highly expressed in NEPC, forming a positive feedback loop with PIM1 kinase and c-Myc to promote NEPC progression. researchgate.net Targeting PKCβ with specific inhibitors is a potential strategy. researchgate.net Additionally, enzymes like KIT and CXCR2 are being explored for their potential to overcome treatment resistance in NEPC. nih.govnih.gov

Rational Design of NEPC Analogues for Mechanistic Probes

Rational design strategies are being employed to develop chemical probes and therapeutic analogues specifically targeting the identified vulnerabilities in NEPC. This involves designing molecules with tailored properties to interact with specific enzymes or pathways involved in NEPC progression.

The rational design of dual inhibitors targeting key oncogenic drivers in NEPC is an active area. For instance, a structure-based drug design approach has been used to develop dual inhibitors of N-Myc and AURKA. researchgate.netmdpi.com This involves merging chemical scaffolds potent against N-Myc with fragments of known AURKA inhibitors to create compounds that can simultaneously target both proteins. researchgate.netmdpi.com Promising lead compounds from this approach have shown potency against both targets in vitro and effectively suppressed NEPC cell growth. researchgate.netmdpi.com

Beyond dual inhibitors, rational design is crucial for developing probes to elucidate the mechanisms driving NEPC. This includes designing molecules that can selectively bind to and report on the activity or localization of specific enzymes or proteins involved in neuroendocrine differentiation and therapeutic resistance. The development of nanoparticle-based therapeutic strategies also falls under rational design, aiming to improve the delivery and reduce the side effects of potential NEPC treatments, such as PKCβ inhibitors. researchgate.net The design of peptide nucleic acid (PNA) based analogues is also being explored in the context of targeting miRNAs relevant to neuroblastoma, a neuroendocrine cancer, highlighting the broader application of analogue design in neuroendocrine malignancies. cnr.it

Integration of Multi-Omics Data for NEPC Interaction Pathway Elucidation

The complexity and heterogeneity of NEPC necessitate the integration of multi-omics data to gain a comprehensive understanding of the underlying biological pathways and identify potential therapeutic targets and mechanisms of resistance. researchgate.netresearchgate.netpreprints.org

Multi-omics approaches, including bulk transcriptomics, single-cell transcriptomics, spatial transcriptomics, and analysis of epigenetic landscapes, are being utilized to characterize NEPC. researchgate.netresearchgate.netelifesciences.org These integrated analyses help to delineate dynamic transcriptional and chromatin reorganization processes that drive lineage plasticity towards NEPC and contribute to therapeutic resistance. elifesciences.org

Studies integrating multi-omics data have led to the development of novel NEPC classifiers and classification systems. researchgate.netresearchgate.net By analyzing large datasets, researchers can identify NE-specific feature genes and define distinct NEPC subtypes with unique biological characteristics. researchgate.netresearchgate.net This subtyping is crucial for selecting different targeted therapeutic strategies tailored to specific phenotypic pathways. researchgate.net

Furthermore, multi-omics analysis aids in the identification of pivotal targets for future therapeutic strategies. For example, AMIGO2 was identified as a component of an NEPC signature (NEP100) derived from multi-omics data and was associated with chemotherapy resistance and poor prognosis, indicating its potential as a therapeutic target. researchgate.netresearchgate.net The integration of multi-omics data allows for a holistic view of the molecular alterations driving NEPC progression and treatment resistance, providing insights into complex interactions among genes, transcripts, proteins, and metabolites to enable more precise interventions. preprints.org

Compound and Target Table

| Name | Type | PubChem CID / UniProt ID |

| Enolase-1 (ENO-1) | Enzyme (Protein) | P06733 (UniProt ID) |

| Sphingosine kinase 1 (SphK1) | Enzyme (Protein) | - |

| Sphingosine 1-phosphate (S1P) | Lipid Mediator | 5283560 |

| SKI II | SphK1 Inhibitor | 16760659 |

| Aurora kinase A (AURKA) | Enzyme (Protein) | - |

| Protein kinase C beta (PKCβ) | Enzyme (Protein) | - |

| BRN2 (POU3F2) | Transcription Factor | - |

| AMIGO2 | Protein | - |

Note: PubChem CIDs are typically assigned to chemical compounds. Proteins are often identified by UniProt IDs or other protein database identifiers.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying S-Nepc’s molecular interactions?

- Methodological Answer : Use the PECO framework (Population, Exposure, Comparison, Outcome) to structure your question. For example:

- Population: Specific biological systems (e.g., neuronal cells).

- Exposure: this compound at defined concentrations.

- Comparison: Control groups (untreated or treated with analogs).

- Outcome: Quantifiable metrics (e.g., receptor binding affinity, metabolic stability).

Q. What are the critical components of experimental design for in vitro this compound studies?

- Key Components :

- Always predefine acceptance criteria for data validity (e.g., ≥3 biological replicates) .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

- Systematic Approach :

Re-examine Variables : Confirm consistency in experimental conditions (e.g., pH, temperature) .

Statistical Robustness : Apply multivariate analysis to identify confounding factors (e.g., batch effects) .

Replication : Repeat experiments across independent labs using harmonized protocols .

- Use principal contradiction analysis to determine if discrepancies arise from dominant variables (e.g., assay sensitivity) versus secondary factors .

Q. What methodologies are recommended for integrating multi-omics data in this compound toxicity studies?

- Stepwise Integration :

- Data Harmonization : Normalize transcriptomic, proteomic, and metabolomic datasets using tools like ComBat or Z-score transformation .

- Network Analysis : Apply weighted gene co-expression networks (WGCNA) to identify hub genes/proteins linked to this compound exposure .

- Validation : Cross-verify findings with orthogonal methods (e.g., CRISPR knockdown for candidate genes) .

Q. How can I ensure ethical and rigorous data reporting for this compound preclinical trials?

- Best Practices :

- Transparency : Disclose all raw data, preprocessing steps, and outlier exclusion criteria in supplementary materials .

- Ethical Compliance : Obtain approval from institutional review boards (IRBs) for animal/human tissue use, adhering to ARRIVE 2.0 guidelines .

- Conflict of Interest : Declare funding sources and potential biases (e.g., industry partnerships) .

Data Analysis & Interpretation

Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects?

- Recommended Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.